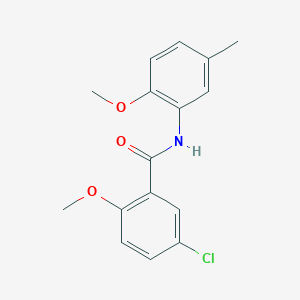
1-(3,5-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMPP is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. The compound acts by stimulating the beta-adrenergic receptors, leading to increased bronchodilation, vasodilation, and cardiac output. DMPP has been extensively studied in various scientific research studies, and its potential therapeutic applications have been widely recognized.
作用機序
DMPP acts by stimulating the beta-adrenergic receptors, leading to increased bronchodilation, vasodilation, and cardiac output. The compound binds to the beta-adrenergic receptors and activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in the regulation of bronchodilation, vasodilation, and cardiac output.
Biochemical and physiological effects:
DMPP has been shown to have various biochemical and physiological effects, including increased bronchodilation, vasodilation, and cardiac output. The compound has been shown to increase the levels of cAMP and PKA activity, leading to the phosphorylation of various proteins involved in the regulation of bronchodilation, vasodilation, and cardiac output. DMPP has also been shown to increase the levels of glucose uptake and lipolysis, making it a potential treatment option for obesity and diabetes.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized and purified, making it readily available for scientific research. However, DMPP also has some limitations for lab experiments, including its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of DMPP in lab experiments to minimize potential toxicity and side effects.
将来の方向性
There are several future directions for DMPP research, including the development of new formulations and delivery methods, the optimization of dosage and administration, and the exploration of new therapeutic applications. DMPP has shown promising results in the treatment of asthma, 1-(3,5-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, heart failure, obesity, and diabetes, and further research is needed to fully explore its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of DMPP.
合成法
DMPP can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with epichlorohydrin, followed by the reaction with piperidine and isopropanol. The final product is obtained by the reaction of the intermediate compound with hydrochloric acid. The synthesis method has been optimized to yield high purity DMPP with minimal impurities.
科学的研究の応用
DMPP has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have bronchodilatory effects, making it a potential treatment option for asthma and 1-(3,5-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. DMPP has also been shown to have positive inotropic effects, making it a potential treatment option for heart failure. In addition, DMPP has been shown to have potential applications in the treatment of obesity and diabetes.
特性
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-8-14(2)10-16(9-13)19-12-15(18)11-17-6-4-3-5-7-17;/h8-10,15,18H,3-7,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEXNBVOFJSHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![2,5-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5004007.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
![4,4'-[1,3-phenylenebis(oxy-3,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5004031.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)

![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)
![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)
![N-(2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5004085.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5004093.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)